1-Chloro-4-(3-chloropropoxy)benzene
Description
Properties
Molecular Formula |
C9H10Cl2O |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
1-chloro-4-(3-chloropropoxy)benzene |
InChI |
InChI=1S/C9H10Cl2O/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 |
InChI Key |
HRGKYGQCSVUDHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Chain Branching : Branched chains (e.g., 2-chloro-2-methylpropyl ) introduce steric hindrance, affecting reaction yields and regioselectivity.
- Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents (e.g., 1-chloro-4-(trifluoromethyl)benzene ) enhance electrophilicity of the aromatic ring, influencing reactivity in cross-coupling reactions.
Challenges :
- Base and solvent selection (e.g., K₂CO₃ vs. NaOH; EtOH vs. THF) significantly affect yields in alkoxylation reactions .
- Steric hindrance in branched analogs (e.g., 2-chloro-2-methylpropyl ) complicates nucleophilic substitutions.
Physicochemical Properties
Notes:
- Chloropropoxy chains may enhance water solubility compared to fully chlorinated hydrocarbons like DDE.
Q & A
Q. What are the standard synthetic routes for preparing 1-Chloro-4-(3-chloropropoxy)benzene?
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-chlorophenol with 1,3-dichloropropane in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like acetonitrile or DMF. The reaction is heated (~80°C) for 12–24 hours to ensure complete substitution. Post-reaction, the product is isolated via filtration, solvent evaporation under reduced pressure, and purified by recrystallization or column chromatography .
Q. How can researchers confirm the structural integrity of this compound?
Key characterization techniques include:
- ¹H/¹³C-NMR : Peaks for aromatic protons (δ 6.8–7.4 ppm), methylene groups (δ 3.5–4.2 ppm), and chlorine substituents.
- FT-IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-O-C (~1250 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 218 (C₉H₁₀Cl₂O) and fragmentation patterns consistent with the propoxy chain .
Q. What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage : Keep in airtight containers away from light and moisture.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for acute toxicity (Category 4) and flammability (Category 3) risks .
Advanced Research Questions
Q. What mechanistic insights govern substitution reactions involving the 3-chloropropoxy chain?
The reactivity of the terminal chlorine in the propoxy chain depends on the nucleophile and solvent. For example:
- SN2 Pathway : Dominates in polar aprotic solvents (e.g., DMSO) with strong nucleophiles (e.g., NaN₃), yielding azide derivatives.
- SN1 Pathway : Observed in protic solvents (e.g., ethanol) with weaker nucleophiles, leading to carbocation intermediates and potential rearrangements.
Competing elimination (E2) may occur under high-temperature or strongly basic conditions .
Q. How can computational modeling predict environmental persistence and toxicity?
- QSAR Models : Estimate log Kow (~3.8) to predict bioaccumulation potential.
- Molecular Dynamics : Simulate interactions with soil organic matter (Koc ~1600) to assess mobility.
- DFT Studies : Evaluate hydrolysis kinetics (e.g., half-life >100 days in water) and photodegradation pathways under UV light .
Q. How should researchers address contradictory data in reaction yields or purity?
- Variable Control : Optimize reaction parameters (e.g., solvent purity, catalyst loading). For example, trace moisture in acetonitrile can deactivate NaH, reducing yields.
- Analytical Cross-Validation : Use HPLC or GC-MS to detect by-products (e.g., unreacted 4-chlorophenol).
- Replication : Reproduce experiments under inert atmospheres (N₂/Ar) to rule out oxidation side reactions .
Q. What strategies enhance regioselectivity in further functionalization of the benzene ring?
- Electrophilic Aromatic Substitution (EAS) : Use directing effects of the chlorine substituent. For nitration, the meta position is favored due to the electron-withdrawing Cl.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the para position requires Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids. Steric hindrance from the propoxy chain may influence selectivity .
Q. How can biodegradation studies inform environmental risk assessments?
- Aerobic/Anaerobic Screening : Use OECD 301/311 tests to measure degradation rates. For example, under anaerobic conditions with sludge inoculum, ~64% degradation in 59 days is reported for analogous chlorinated aromatics.
- Metabolite Identification : LC-MS/MS can detect intermediates like chlorophenols or carboxylic acids, indicating cleavage of the ether bond .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
